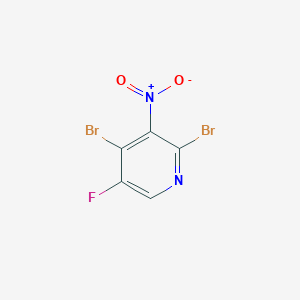

2,4-Dibromo-5-fluoro-3-nitropyridine

Description

Significance of Halogenated Nitropyridines as Key Intermediates

Among the diverse range of substituted pyridines, halogenated nitropyridines stand out as exceptionally valuable intermediates in organic synthesis. The presence of both a nitro group and one or more halogen atoms on the pyridine (B92270) ring creates a highly activated system ripe for chemical modification. The nitro group, being a potent electron-withdrawing group, significantly decreases the electron density of the aromatic ring, thereby facilitating nucleophilic aromatic substitution (SNAr) reactions. nih.gov This activation makes the carbon atoms attached to the halogen atoms highly electrophilic and susceptible to attack by a wide variety of nucleophiles.

Halogens, such as bromine and chlorine, serve as excellent leaving groups in these substitution reactions, allowing for their displacement by amines, alcohols, thiols, and other nucleophiles to build molecular complexity. nih.gov Furthermore, bromo-substituted pyridines are key substrates for transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.gov These powerful carbon-carbon and carbon-heteroatom bond-forming methodologies provide efficient pathways to complex biaryl structures and other elaborate molecular architectures. The nitro group itself is a versatile functional handle; it can be readily reduced to an amino group, which can then be used for a plethora of subsequent transformations, such as diazotization or acylation, to generate fused heterocyclic systems. nih.gov This dual reactivity makes halogenated nitropyridines powerful and adaptable precursors in the synthesis of complex target molecules. heteroletters.org

The Compound 2,4-Dibromo-5-fluoro-3-nitropyridine: A Research Focus

Within the class of halogenated nitropyridines, this compound has emerged as a compound of significant interest for specialized chemical synthesis. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a nitro group, makes it a highly functionalized and reactive building block. synquestlabs.com This specific arrangement of substituents offers chemists a high degree of control over sequential reactions, allowing for the selective modification of the pyridine core.

The compound is typically a solid powder at room temperature and serves primarily as an intermediate in the multi-step synthesis of more complex molecules, particularly in the pharmaceutical industry. innospk.com The strategic placement of its functional groups provides multiple reaction sites that can be addressed under different conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5HBr2FN2O2 | |

| Molecular Weight | 299.88 g/mol | |

| Appearance | Light yellow powder | innospk.com |

| Boiling Point | 244°C at 760 mmHg | |

| Density | 2.287 g/cm3 |

The utility of this compound in synthetic chemistry stems from the distinct reactivity of its substituents. The pyridine ring is rendered electron-deficient by the strongly withdrawing nitro group at the 3-position. This electronic feature activates the halogen atoms at the 2- and 4-positions, which are ortho and para to the nitro group, respectively, making them highly susceptible to nucleophilic aromatic substitution. This allows for the sequential and regioselective introduction of various nucleophiles. For instance, a nucleophile might preferentially displace the bromine at the 4-position, followed by a second, different nucleophile displacing the bromine at the 2-position under modified reaction conditions.

The bromine atoms also serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. innospk.com This is a cornerstone of modern synthetic chemistry for constructing complex molecular frameworks from simpler precursors. The presence of a fluorine atom at the 5-position is particularly noteworthy. Incorporating fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.govinnospk.com

Furthermore, the nitro group itself is a key functional group for derivatization. Its reduction to an amine (NH2) group provides a nucleophilic site that can be used to construct fused heterocyclic rings. For example, the resulting amino group can react with an adjacent, newly introduced substituent to form bicyclic systems, such as pyrido[4,3-d]pyrimidines or other related heterocyclic scaffolds. nih.gov This strategic potential makes this compound a versatile platform for generating diverse and complex heterocyclic compounds for various research applications.

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dibromo-5-fluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2FN2O2/c6-3-2(8)1-9-5(7)4(3)10(11)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKHOWBZNXYATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624548 | |

| Record name | 2,4-Dibromo-5-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-91-1 | |

| Record name | 2,4-Dibromo-5-fluoro-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-5-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dibromo 5 Fluoro 3 Nitropyridine

De Novo Synthesis Pathways and Strategies

De novo synthesis, which involves constructing the pyridine (B92270) ring from acyclic precursors, offers a powerful method for creating highly substituted pyridines. wikipedia.org Methodologies such as cycloaddition reactions or the cyclization of linear molecules are fundamental to this approach. wikipedia.org These strategies allow for the assembly of pyridines with various substitution patterns, which is crucial for their application as building blocks in medicinal and materials chemistry. google.comrsc.org However, for specific and complex substitution patterns as seen in 2,4-Dibromo-5-fluoro-3-nitropyridine, controlling the final regiochemistry can be challenging. Consequently, the functionalization of an existing, simpler pyridine scaffold is often a more practical and common approach.

Sequential Halogenation and Nitration Approaches

A primary strategy for synthesizing this compound involves the stepwise introduction of bromine and nitro substituents onto a fluorinated pyridine core. This pathway hinges on the directing effects of the substituents present on the ring at each stage, which govern the position of the incoming electrophile.

The introduction of bromine onto a pyridine ring via electrophilic substitution is a well-established but often challenging transformation. The pyridine ring is inherently electron-deficient, a characteristic that is exacerbated by the presence of other electron-withdrawing groups like nitro and fluoro substituents. This reduced nucleophilicity means that forceful conditions are typically required for electrophilic halogenation. innospk.com

Common brominating agents include molecular bromine (Br₂) in the presence of a strong acid like oleum (B3057394) (fuming sulfuric acid), or N-Bromosuccinimide (NBS), often with a catalytic acid. The regioselectivity of the bromination is dictated by the electronic properties of the substituents already on the ring. For a precursor such as 5-fluoro-3-nitropyridine, the strong deactivating and meta-directing nitro group at the 3-position, along with the deactivating, ortho-para directing fluorine at the 5-position, would preferentially direct incoming electrophiles to the 2, 4, and 6 positions. The combined directing effects would likely favor bromination at the C2 and C4 positions, which are ortho and para to the fluorine atom and meta to the nitro group.

Table 1: Representative Conditions for Electrophilic Bromination

| Reagent System | Substrate Type | Typical Conditions | Reference |

|---|---|---|---|

| Br₂ / H₂SO₄ / SO₃ | Electron-deficient pyridines | High temperature | innospk.com |

| N-Bromosuccinimide (NBS) | Activated or neutral aromatics | Acetonitrile, room temperature | innospk.com |

The nitration of a pyridine ring is notoriously difficult due to the deactivation caused by the protonation of the ring nitrogen under the strongly acidic conditions of the reaction. innospk.com For a precursor like 2,4-dibromo-5-fluoropyridine (B3027235), the introduction of a nitro group is an electrophilic substitution that requires potent nitrating agents, typically a mixture of fuming nitric acid and concentrated sulfuric acid, often at elevated temperatures.

The regiochemical outcome is controlled by the directing effects of the existing halogen substituents. The bromine atoms at positions 2 and 4, and the fluorine atom at position 5, are all deactivating but ortho-, para-directing. The only available position on the ring is C3. Therefore, the nitration of 2,4-dibromo-5-fluoropyridine is expected to proceed with high regioselectivity to yield the desired this compound. The existence of related compounds like 2,4-dibromo-5-nitropyridine (B1317283) supports the feasibility of nitrating polysubstituted bromopyridines. chemicalbook.com

Table 2: Common Reagents for Electrophilic Nitration

| Reagent | Description | Typical Conditions | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | "Mixed acid," a powerful nitrating system. | 0°C to 120°C | rsc.org |

| Fuming HNO₃ | Concentrated nitric acid containing dissolved NO₂. | Often used for highly deactivated substrates. | rsc.org |

Fluorination Methodologies in Pyridine Synthesis

Alternative synthetic routes focus on introducing the fluorine atom at a key step, either by converting an existing functional group or by replacing another halogen. These methods provide strategic flexibility, especially when direct fluorination is not feasible.

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring by converting a primary amino group. wikipedia.org The process involves the diazotization of an amine with fluoroboric acid (HBF₄) or another fluoride (B91410) source to form a diazonium tetrafluoroborate (B81430) salt, which is then thermally decomposed to yield the aryl fluoride. wikipedia.orgresearchgate.net

In the context of synthesizing this compound, a viable precursor would be 2,4-dibromo-3-nitro-5-aminopyridine . This intermediate would undergo diazotization, followed by fluoro-dediazoniation. Modern variations of this reaction can improve yields and safety by using alternative counterions like hexafluorophosphates (PF₆⁻) or by performing the diazotization in situ with reagents like tert-butyl nitrite (B80452) and a fluoride source, avoiding the isolation of potentially unstable diazonium salts. wikipedia.org A Chinese patent describes an improved Balz-Schiemann process for preparing various fluoropyridine compounds, underscoring its utility in this area. google.com

Table 3: Variations of the Balz-Schiemann Reaction

| Fluoride Source | Diazotization Agent | Key Feature | Reference |

|---|---|---|---|

| HBF₄ | NaNO₂ / aq. HCl | Traditional method, often involves isolating the ArN₂⁺BF₄⁻ salt. | wikipedia.org |

| HF / Pyridine | NaNO₂ | Allows for lower decomposition temperatures. | wikipedia.org |

Halogen exchange (HALEX) fluorination is a powerful and widely used method for synthesizing fluoroaromatics. The reaction involves a nucleophilic aromatic substitution where a chloride or bromide atom is displaced by a fluoride ion. The success of the HALEX reaction on a pyridine ring is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving halogen, as these groups activate the ring toward nucleophilic attack.

For the synthesis of this compound, a logical precursor would be 2,4,5-tribromo-3-nitropyridine or 2,4-dibromo-5-chloro-3-nitropyridine . The strong electron-withdrawing nitro group at the C3 position activates the halogens at the C2 and C4 positions. However, the C5 position is para to the C2-bromine and ortho to the C4-bromine, and its halogen can be susceptible to exchange. Research has shown that a bromine at the 3-position and a nitro group at the 5-position can activate a chlorine at the 2-position for halogen exchange with potassium fluoride. researchgate.net This demonstrates the principle of activation by combined substituents, supporting the viability of selectively replacing the halogen at C5 in a suitably substituted precursor.

Table 4: Conditions for Halogen Exchange (HALEX) Fluorination

| Fluoride Source | Precursor Example | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Potassium Fluoride (KF) | 3-bromo-2-chloro-5-nitropyridine | Dimethylformamide (DMF) | Not specified | >50 | researchgate.net |

| Cesium Fluoride (CsF) | Polychlorinated aromatics | Sulfolane or DMSO | 150-220 | Varies | General Knowledge |

Catalytic Approaches in Carbon-Bromine Bond Formation

The introduction of bromine atoms onto the pyridine ring is a critical step in the synthesis of this compound. While direct electrophilic bromination is common, catalytic methods are increasingly sought to enhance selectivity and efficiency.

While palladium catalysis is a cornerstone of modern organic synthesis, its application for the direct C-H bromination of pyridine rings is less common than its extensive use in cross-coupling reactions. Typically, bromo-substituted pyridines serve as substrates for palladium-catalyzed reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings, which form carbon-carbon or carbon-nitrogen bonds. lookchem.comacs.org For instance, the bromine atoms in a compound like this compound would be the reactive sites for such subsequent palladium-catalyzed functionalizations. lookchem.comyorku.ca

The synthesis of the dibrominated pyridine core itself often relies on more traditional brominating agents. However, palladium catalysts play a crucial role in the broader synthetic context. For example, a synthetic route might involve the palladium-catalyzed coupling of a simpler bromopyridine derivative before a subsequent bromination step. The development of palladium-catalyzed C-H activation and functionalization is an active area of research. acs.orgmdpi.com Such methods, if applied to bromination, could offer a more direct and efficient route, potentially reducing the number of synthetic steps and improving atom economy. The challenge lies in controlling the regioselectivity on an electron-deficient ring like fluoronitropyridine.

Synthetic Optimization and Process Intensification

To move from laboratory-scale synthesis to viable industrial production, optimization of reaction conditions and process intensification are paramount. These strategies aim to improve yield, purity, safety, and efficiency.

Microreactor or continuous flow technology offers significant advantages for the synthesis of complex and potentially hazardous compounds like this compound. scispace.comresearchgate.net The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer compared to traditional batch reactors. researchgate.netnih.gov This is particularly beneficial for managing the exothermic nature of nitration and halogenation reactions, preventing temperature spikes that can lead to side-product formation and reduced yields. nih.gov

Table 1: Comparison of Batch vs. Microreactor Processing for Pharmaceutical Synthesis

| Parameter | Conventional Batch Reactor | Microreactor / Flow System |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, rapid heat dissipation |

| Mass Transfer | Often diffusion-limited | Enhanced, rapid mixing |

| Safety | Higher risk with exothermic reactions | Inherently safer, small reaction volumes |

| Scalability | Complex, often requires re-optimization | Simpler, numbering-up approach |

| Reaction Time | Often hours | Can be reduced to minutes or seconds nih.gov |

| Yield & Purity | Variable, prone to side reactions | Often higher and more consistent nih.gov |

The choice of solvent and the precise control of temperature are critical variables in the synthesis of this compound. The solubility of reactants, intermediates, and reagents, as well as the stability of the desired product, are heavily influenced by the solvent system. Common organic solvents such as dichloromethane (B109758) and chloroform (B151607) are often employed for their ability to dissolve halogenated organic compounds. pipzine-chem.com In some cases, acetic acid may be used as a solvent for bromination reactions. pipzine-chem.com

Temperature control is crucial for directing the regioselectivity of the electrophilic substitution reactions. Nitration of pyridine, for example, is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and prevent the formation of unwanted by-products. chemicalbook.com Similarly, during bromination, maintaining a specific temperature can be the deciding factor between the desired product and a mixture of isomers or over-brominated species. The synthesis of related fluoropyridine compounds often involves reactions at very low temperatures (e.g., -78 °C) to control the reactivity of organometallic intermediates or strong bases.

A primary challenge in the synthesis of a polysubstituted pyridine like this compound is the potential for competing side reactions, which can significantly lower the yield and complicate purification. The main side reactions include the formation of regioisomers during the bromination and nitration steps. The directing effects of the existing substituents (fluoro and nitro groups) on the pyridine ring must be carefully considered to achieve the desired 2,4-dibromo substitution pattern.

Careful control over stoichiometry, reaction time, and temperature is essential. For instance, using a precise amount of the brominating agent can help prevent the formation of tri-brominated or other over-halogenated impurities. The order of the synthetic steps—nitration, fluorination, and brominations—is also a critical strategic decision to maximize the yield of the target molecule.

One common strategy is the formation of a pyridine N-oxide. This modification alters the electronic properties of the ring, activating it for certain nucleophilic substitutions and changing the regiochemical outcome of electrophilic substitutions. Another approach involves the complexation of the pyridine nitrogen with a Lewis acid, such as a borane. acs.org This can prevent the nitrogen from interfering with subsequent reaction steps and can be removed under acidic conditions. acs.org

In a broader sense, the concept of "protecting" the synthetic route to preserve the nitro group's position involves strategic sequencing. For example, the 3-nitro-2-pyridine sulfenyl (Npys) group has been used as a protecting group for amino functions in peptide synthesis, demonstrating the utility of nitro-substituted pyridines in protection schemes. nih.gov This highlights the diverse roles that functional groups can play, acting as both a target and a tool in complex synthesis. researchgate.netresearchgate.net

Methodologies for Mitigating Competing Side Reactions

Comparative Analysis of Synthetic Routes and Yield Optimization

The synthesis of the highly functionalized heterocyclic compound, this compound, presents a significant challenge due to the specific arrangement of its substituents on the pyridine ring. The strategic introduction of two bromine atoms, a fluorine atom, and a nitro group requires a careful selection of synthetic pathways and optimization of reaction conditions to achieve viable yields. This section provides a comparative analysis of plausible synthetic routes, starting from different precursors, and discusses potential strategies for yield optimization at each key stage.

Two principal retrosynthetic approaches can be envisioned for the synthesis of this compound. The first route initiates with a commercially available fluorinated pyridine, onto which the remaining functional groups are sequentially introduced. The second route explores the transformation of a polysubstituted pyridine, leveraging halogen exchange and nitration reactions.

Route 1: Synthesis Starting from 2-Amino-5-fluoropyridine

This approach utilizes the readily available 2-Amino-5-fluoropyridine as the starting material. The synthesis proceeds through a series of well-established reactions, with a critical bromination step at the 4-position.

Reaction Steps:

Nitration of 2-Amino-5-fluoropyridine: The initial step involves the nitration of 2-Amino-5-fluoropyridine to yield 2-Amino-5-fluoro-3-nitropyridine. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Sandmeyer Reaction: The amino group of 2-Amino-5-fluoro-3-nitropyridine is then converted to a bromine atom via a Sandmeyer reaction. This involves diazotization of the amino group with a nitrite source in the presence of a bromide salt, leading to the formation of 2-Bromo-5-fluoro-3-nitropyridine.

Bromination at the 4-Position: The final and most challenging step is the regioselective bromination of 2-Bromo-5-fluoro-3-nitropyridine at the 4-position to obtain the target molecule. This electrophilic aromatic substitution is influenced by the existing deactivating nitro and bromo groups and the activating effect of the fluorine atom.

Yield Optimization:

The critical step for optimization is the final bromination. The electron-withdrawing nature of the nitro and bromo substituents deactivates the pyridine ring towards electrophilic substitution. However, the fluorine atom at the 5-position can activate the adjacent 4-position. The choice of the brominating agent is crucial. While molecular bromine in the presence of a Lewis acid is a common choice, harsher conditions might be required, which could lead to lower yields and the formation of byproducts. Alternative brominating agents such as N-Bromosuccinimide (NBS) in the presence of a radical initiator or a strong acid catalyst could offer a milder and more selective approach.

Route 2: Synthesis Starting from 2,4-Dichloro-5-nitropyridine (B33049)

An alternative strategy involves starting with a pre-functionalized pyridine ring, such as 2,4-Dichloro-5-nitropyridine, and then introducing the fluorine and bromine atoms through substitution reactions.

Reaction Steps:

Fluorination: The synthesis could commence with the selective nucleophilic aromatic substitution of one of the chlorine atoms with a fluorine atom. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position in the presence of a nitro group at the 3-position. This would lead to 2-Chloro-5-fluoro-4-nitropyridine.

Halogen Exchange (Bromination): The remaining chlorine atom at the 2-position can then be exchanged for a bromine atom. This can be achieved through various halogen exchange reactions, potentially using a bromide salt in the presence of a suitable catalyst.

Rearrangement and Final Bromination: A more plausible pathway from 2,4-dichloro-5-nitropyridine would involve a nucleophilic substitution of the 4-chloro group with a fluoride, followed by a second substitution of the 2-chloro group with a bromide. However, controlling the regioselectivity of these substitutions can be challenging.

Yield Optimization:

The key to optimizing this route lies in controlling the regioselectivity of the nucleophilic substitution reactions. The choice of the fluorinating agent (e.g., KF, CsF) and the reaction conditions (solvent, temperature) will significantly impact the yield of the desired 2-Chloro-5-fluoro-4-nitropyridine intermediate. The subsequent halogen exchange reaction to introduce the bromine atom also requires careful optimization to avoid side reactions and ensure a high conversion rate. The use of phase-transfer catalysts may enhance the efficiency of these substitution reactions.

Comparative Data of Synthetic Routes

The following table provides a comparative overview of the proposed synthetic routes with estimated yields based on similar reactions reported in the literature. It is important to note that these are estimations, and actual yields would require experimental validation and optimization.

Route 1: From 2-Amino-5-fluoropyridine

| Step | Reaction | Reagents and Conditions | Estimated Yield |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | 60-70% |

| 2 | Sandmeyer Reaction | 1. NaNO₂, HBr2. CuBr | 70-80% |

| 3 | Bromination | Br₂, FeBr₃ or NBS, H₂SO₄ | 40-50% |

Route 2: From 2,4-Dichloro-5-nitropyridine

| Step | Reaction | Reagents and Conditions | Estimated Yield |

|---|---|---|---|

| 1 | Fluorination | KF, DMSO, 120 °C | 50-60% |

| 2 | Halogen Exchange | NaBr, CuI, DMF | 60-70% |

Ultimately, the choice of the synthetic route would depend on the availability and cost of the starting materials, as well as the scalability of the reactions. Further research into the optimization of the bromination of highly deactivated pyridine systems and the selective halogen exchange reactions is crucial for the efficient synthesis of this compound.

Mechanistic Investigations of 2,4 Dibromo 5 Fluoro 3 Nitropyridine Reactivity

Nucleophilic Aromatic Substitution (SNAr) Dynamics on the Pyridine (B92270) Core

The pyridine ring of 2,4-Dibromo-5-fluoro-3-nitropyridine is electron-deficient due to the electronegativity of the ring nitrogen and the potent electron-withdrawing nature of the nitro group. This electronic profile renders the aromatic system susceptible to nucleophilic aromatic substitution (SNAr), a fundamental reaction class for the functionalization of such heterocycles.

Influence of Halogen and Nitro Substituents on Aromatic Ring Activation

The reactivity of the pyridine core in this compound towards nucleophiles is significantly enhanced by its substituents. The nitro group, positioned at C3, is a powerful activating group for SNAr reactions. Its strong -I (inductive) and -M (mesomeric) effects withdraw electron density from the aromatic ring, thereby stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. This stabilization lowers the activation energy of the nucleophilic attack, making the reaction more favorable.

The halogen atoms—two bromines at C2 and C4, and a fluorine at C5—also contribute to the activation of the ring through their inductive electron withdrawal. Although halogens possess lone pairs that can theoretically participate in resonance donation (+M effect), their inductive effect is dominant in this context, further increasing the electrophilicity of the ring carbons.

Regioselectivity in Nucleophilic Attack

In a polysubstituted pyridine like this compound, the site of nucleophilic attack is a critical aspect of its reactivity profile. The regioselectivity is determined by a combination of electronic and steric factors.

The positions ortho and para to the strongly activating nitro group are the most electronically favored sites for nucleophilic attack. In this compound, the C2, C4, and C6 positions are ortho and para to the C3-nitro group. However, the C6 position is unsubstituted, while C2 and C4 bear bromine atoms. The C5 position, holding the fluorine atom, is meta to the nitro group and thus less activated.

The general order of leaving group ability in SNAr reactions is F > Cl > Br > I when the formation of the Meisenheimer complex is the rate-determining step. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. The C-F bond strength is less critical in this step.

Based on these principles, nucleophilic attack would be expected to preferentially occur at the positions most activated by the nitro group and bearing the best leaving group. Therefore, a competition exists between substitution at the C2 and C4 positions (activated by the nitro group, with bromine as the leaving group) and potentially at the C5 position (less activated, but with fluorine as a potentially better leaving group). However, the activation by the nitro group is typically the dominant factor. Between the C2 and C4 positions, steric hindrance from adjacent substituents can play a role in directing the incoming nucleophile.

Kinetic and Thermodynamic Aspects of Substitution Reactions

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the principles of SNAr reactions allow for a general understanding. The reaction proceeds via a two-step mechanism: initial attack by the nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity.

The rate of reaction is influenced by the stability of the Meisenheimer intermediate. The more effectively the negative charge of the intermediate is stabilized, the lower the activation energy and the faster the reaction. In this molecule, the nitro group provides significant stabilization. The nature of the nucleophile, the solvent, and the temperature are also critical factors. Stronger nucleophiles will generally react faster. Polar aprotic solvents are typically used for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus maintaining its nucleophilicity.

Reduction Chemistry of the Nitro Group to Amino Functionality

The transformation of the nitro group into an amino group is a valuable synthetic tool, as it significantly alters the electronic properties of the pyridine ring and provides a handle for further functionalization.

Catalytic Hydrogenation Pathways and Selectivity

Catalytic hydrogenation is a common and effective method for the reduction of nitro groups. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of a hydrogen source. For a substrate like this compound, a key challenge is the selective reduction of the nitro group without affecting the halogen substituents.

The choice of catalyst and reaction conditions is crucial to achieve the desired selectivity. Catalysts like palladium on carbon (Pd/C) are highly effective for nitro group reduction. However, a significant side reaction can be hydrodehalogenation, where the C-Br or C-F bonds are also cleaved. To minimize this, milder catalysts or specific reaction conditions may be employed. For instance, Raney nickel is often used for nitro reductions in substrates where dehalogenation is a concern. Other methods for nitro group reduction that may offer higher selectivity in the presence of halogens include the use of metals like iron, zinc, or tin in acidic media.

The successful reduction of this compound would yield 2,4-dibromo-5-fluoro-pyridin-3-amine, a valuable intermediate for the synthesis of more complex molecules.

Selective Reduction Strategies for Nitro-Pyridines

The reduction of a nitro group on a pyridine ring, particularly one that is highly substituted with halogens like this compound, requires methods that are both efficient and highly selective. The goal is to convert the nitro group into an amine while preserving the carbon-halogen bonds, which are susceptible to reduction under certain conditions. The development of chemoselective reduction methods is crucial for the synthetic utility of nitro-heterocycles. sci-hub.st

Catalytic hydrogenation is a common method for nitro reductions, often employing catalysts like palladium on carbon (Pd/C). commonorganicchemistry.com However, a significant drawback of this approach is its high activity, which can lead to the undesired reduction of other functional groups, including the cleavage of carbon-halogen bonds (hydrodehalogenation). sci-hub.stcommonorganicchemistry.com For polysubstituted, halogen-rich substrates, this lack of selectivity can severely limit its application.

A milder and more chemoselective alternative is the use of dissolving metals in acidic media. acsgcipr.org The use of iron metal (Fe) in acetic acid (AcOH) is a well-established and reliable method for reducing aromatic nitro groups to primary amines, even in the presence of other reducible functionalities like halogens. commonorganicchemistry.comcommonorganicchemistry.com This system is particularly advantageous for substrates where catalytic hydrogenation might lead to dehalogenation. sci-hub.st The mechanism involves a series of single electron transfers from the metal surface to the nitro group, followed by protonation steps. acsgcipr.org Similarly, zinc (Zn) powder in acidic conditions can also be employed for this transformation. commonorganicchemistry.comacsgcipr.org

| Reagent/Catalyst | Conditions | Selectivity Profile | Reference |

|---|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation | High activity; may reduce other functional groups and cause dehalogenation. | sci-hub.stcommonorganicchemistry.com |

| Fe/AcOH | Acidic | Provides mild and selective reduction of nitro groups to amines, tolerating halogens. | commonorganicchemistry.comcommonorganicchemistry.com |

| Zn/AcOH | Acidic | Offers a mild method for reducing nitro groups while preserving other reducible groups. | commonorganicchemistry.comacsgcipr.org |

| Zn, NH₄Cl | Aqueous media | Effective for nitro reduction; can be used for aliphatic hydroxylamine (B1172632) synthesis. | wikipedia.org |

| LiAlH₄ | - | Reduces aliphatic nitro compounds to amines but typically yields azo products with aromatic nitro compounds. | commonorganicchemistry.com |

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) on a pyridine ring is significantly more challenging than on a benzene (B151609) ring. wikipedia.org The nitrogen atom in the pyridine ring is highly electronegative, which withdraws electron density from the aromatic system, deactivating it towards attack by electrophiles. wikipedia.orgnumberanalytics.com Furthermore, under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the pyridine nitrogen is protonated. wikipedia.orgvaia.com This creates a pyridinium (B92312) cation, which is even more strongly deactivated.

The reactivity and regioselectivity of EAS reactions on a substituted pyridine are governed by the combined electronic effects of the existing substituents and the ring nitrogen itself. pearson.com For a molecule like this compound, the ring is exceptionally electron-deficient due to the presence of multiple deactivating groups.

Pyridine Nitrogen: As an integral part of the ring, the nitrogen atom strongly withdraws electron density, making all ring positions less nucleophilic. In EAS, substitution on pyridine preferentially occurs at the 3-position (meta to the nitrogen) because the cationic intermediates formed from attack at the 2- or 4-positions are significantly destabilized. numberanalytics.comvaia.com

Nitro Group (-NO₂): The nitro group is one of the most powerful deactivating groups due to both a strong electron-withdrawing inductive effect (-I) and resonance effect (-R). libretexts.orglibretexts.org It directs incoming electrophiles to the meta position relative to itself. libretexts.org

Halogens (-Br, -F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which outweighs their electron-donating resonance effect (+R). libretexts.org However, despite being deactivators, they are ortho-, para-directors. This is because the resonance stabilization of the cationic intermediate (sigma complex) is most effective when the electrophile adds to the ortho or para positions, allowing the halogen's lone pair to delocalize the positive charge. libretexts.org

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect | Reference |

|---|---|---|---|---|

| Pyridine Nitrogen | -I, -R (as pyridinium) | Strongly Deactivating | Meta (C3, C5) | wikipedia.orgnumberanalytics.com |

| Nitro (-NO₂) | -I, -R | Strongly Deactivating | Meta | libretexts.orglibretexts.org |

| Bromo (-Br) | -I > +R | Deactivating | Ortho, Para | libretexts.org |

| Fluoro (-F) | -I > +R | Deactivating | Ortho, Para | libretexts.org |

Advanced Chemical Transformations and Functionalization Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are highly effective for functionalizing halogenated pyridines. nih.govlibretexts.org For a substrate like this compound, these reactions offer a pathway to introduce aryl or vinyl groups selectively at the positions bearing bromine atoms.

Studies on the simpler analogue, 2,4-dibromopyridine (B189624), provide significant insight into the expected reactivity. The Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine with organoboron species typically exhibits high regioselectivity for substitution at the C2 position. acs.orgresearchgate.net This selectivity is attributed to the greater electrophilicity and weaker carbon-bromine bond at the C2 position, which is adjacent to the ring nitrogen, making it more susceptible to oxidative addition to the Pd(0) catalyst. acs.orgresearchgate.net The calculated bond dissociation energy for the C2–Br bond in 2,4-dibromopyridine is lower than that of the C4–Br bond, supporting the observed preference for C2 functionalization. acs.org

The choice of catalyst system, including the palladium precursor and the ligand, is critical for controlling the outcome and efficiency of the coupling reaction. acs.orgorganic-chemistry.org For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used. researchgate.netrsc.org Research has shown that the regioselectivity can sometimes be switched from C2 to C4 by modifying the catalyst system, for example, by using multinuclear palladium clusters or by adjusting the palladium-to-ligand ratio. acs.orgacs.org

Applying these principles to this compound, one would predict that a selective, monocoupling reaction would likely occur at the C2-Br bond under standard Suzuki-Miyaura conditions. The strong electron-withdrawing effects of the nitro and fluoro groups would further enhance the electrophilicity of the pyridine ring, potentially facilitating the catalytic cycle. A sequential cross-coupling approach could also be envisioned, where the C2 position is functionalized first, followed by a second coupling at the C4 position under different conditions to synthesize unsymmetrical, polysubstituted pyridine derivatives. acs.orgresearchgate.net

| Substrate | Coupling Partner | Catalyst System | Primary Product Position | Reference |

|---|---|---|---|---|

| 2,4-Dibromopyridine | p-fluorophenyl boronic acid | Mononuclear Pd catalyst | C2-Arylation | acs.orgresearchgate.net |

| 2,4-Dibromopyridine | Arylboronic acids | [Pd₃]⁺ Cluster | C2-Arylation (High Selectivity) | acs.org |

| 2,4-Dibromopyridine | Organoboronic acids | Multinuclear Pd species (clusters/nanoparticles) | Switches selectivity to C4-Arylation | acs.orgresearchgate.net |

| 2,4-Dibromopyridine | Hexamethylbistannane (Stille) | Pd(PPh₃)₂Cl₂ / LiCl | C2-Stannylation | semanticscholar.org |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Double C-C coupling at both positions | nih.gov |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. These methods provide a robust framework for understanding the interplay of electronic effects governed by the various substituents on the pyridine (B92270) ring.

The first step in the theoretical characterization of a molecule is the determination of its most stable three-dimensional structure, known as geometry optimization. Density Functional Theory (DFT) is a widely used computational method for this purpose, offering a good balance between accuracy and computational cost. For substituted pyridines, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), have been shown to provide reliable geometric parameters.

In the case of 2,4-Dibromo-5-fluoro-3-nitropyridine, the geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles. The presence of bulky bromine atoms at positions 2 and 4, a strongly electron-withdrawing nitro group at position 3, and an electronegative fluorine atom at position 5 would lead to significant distortions of the pyridine ring from its ideal hexagonal symmetry. The steric hindrance between the adjacent bromo and nitro groups at positions 2 and 3, and the bromo and fluoro groups at positions 4 and 5, would likely cause out-of-plane deviations of these substituents.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. For this compound, the presence of the strongly electron-withdrawing nitro group, along with the electronegative halogen atoms, is expected to significantly lower the energy of the LUMO. The HOMO, on the other hand, would be influenced by the lone pairs of the nitrogen and halogen atoms.

The distribution of the HOMO and LUMO across the molecule provides insights into the sites of electrophilic and nucleophilic attack. It is anticipated that the LUMO would be predominantly localized on the nitro group and the pyridine ring, indicating that these are the primary sites for nucleophilic attack. The HOMO is likely to have significant contributions from the bromine and fluorine atoms, suggesting these as potential sites for electrophilic interaction. The spatial separation of the HOMO and LUMO can also indicate the possibility of intramolecular charge transfer (ICT) upon electronic excitation, a property relevant for applications in nonlinear optics and optoelectronics.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would be characterized by distinct regions of positive and negative potential. The area around the nitro group, due to the high electronegativity of the oxygen atoms, will exhibit a strongly negative potential (red color), making it a prime site for electrophilic attack. Conversely, the regions around the hydrogen atom on the pyridine ring and potentially the bromine atoms will show a positive potential (blue color), indicating susceptibility to nucleophilic attack. The MEP map provides a more intuitive picture of the molecule's reactivity compared to the more abstract FMO analysis.

Frontier Molecular Orbital (FMO) Analysis

Spectroscopic Parameters Prediction and Validation

Computational methods are also extensively used to predict spectroscopic data, which can then be compared with experimental results for validation of the theoretical model and for the unambiguous assignment of spectral signals.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra, especially for complex molecules with overlapping signals. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts.

For this compound, the predicted chemical shifts for the single ¹H, the five ¹³C, and the single ¹⁹F nuclei would be highly dependent on the electronic environment created by the substituents.

¹H NMR: The single proton at the C6 position is expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the adjacent nitro group and the nitrogen atom in the pyridine ring, resulting in a downfield chemical shift.

¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring will be influenced by the attached substituents. The carbons bearing the bromine atoms (C2 and C4) and the fluorine atom (C5) will show characteristic shifts. The carbon attached to the nitro group (C3) is expected to be significantly deshielded.

¹⁹F NMR: The chemical shift of the fluorine atom at C5 will be a sensitive probe of the electronic environment on the pyridine ring. Its value will be influenced by the neighboring bromo and nitro groups.

The following table provides a qualitative prediction of the expected NMR chemical shifts based on general substituent effects on a pyridine ring.

| Nucleus | Position | Expected Chemical Shift Range (ppm) | Influencing Factors |

| ¹H | C6 | Downfield | Electron-withdrawing nitro group and ring nitrogen |

| ¹³C | C2 | Varies | Attached bromine atom |

| ¹³C | C3 | Downfield | Attached nitro group |

| ¹³C | C4 | Varies | Attached bromine atom |

| ¹³C | C5 | Varies | Attached fluorine atom |

| ¹³C | C6 | Downfield | Adjacent to ring nitrogen |

| ¹⁹F | C5 | Varies | Neighboring bromo and nitro groups |

It is important to note that these are generalized predictions. Accurate theoretical calculations would provide specific numerical values that can be directly compared with experimental data, aiding in the definitive structural confirmation of this compound.

Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)

Theoretical vibrational spectroscopy, utilizing methods such as Density Functional Theory (DFT), is a cornerstone for analyzing molecular structures. For this compound, a full geometry optimization and frequency calculation would be performed, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). This process yields the optimized molecular structure and the fundamental vibrational modes.

The calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving agreement with potential experimental data. The assignments of these vibrational modes are conducted with high precision using Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration.

Simulated FT-IR and FT-Raman spectra can then be generated based on the calculated infrared intensities and Raman activities. These theoretical spectra are invaluable for interpreting experimental results and confirming the presence of specific functional groups and structural features. For instance, the characteristic stretching frequencies for the C-Br, C-F, C-N, and NO₂ groups would be identified and analyzed. Studies on similar molecules like 2-chloro-5-nitropyridine (B43025) and 2,4-dihyroxy-3-nitropyridine have successfully used these methods to assign their vibrational spectra.

Table 1: Simulated Vibrational Frequencies for this compound (Note: The following table is a template. Specific calculated data for this molecule is not available in the reviewed literature.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | FT-IR Intensity | FT-Raman Activity | Potential Energy Distribution (PED) Assignment |

|---|---|---|---|---|

| NO₂ asymmetric stretch | Data not available in literature | Data not available in literature | Data not available in literature | Data not available in literature |

| NO₂ symmetric stretch | Data not available in literature | Data not available in literature | Data not available in literature | Data not available in literature |

| C-F stretch | Data not available in literature | Data not available in literature | Data not available in literature | Data not available in literature |

| C-Br stretch | Data not available in literature | Data not available in literature | Data not available in literature | Data not available in literature |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra and understanding the electronic transitions within a molecule. This analysis, performed on the previously optimized ground-state geometry of this compound, would predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f) for the electronic transitions from the ground state to various excited states.

The nature of these transitions is elucidated by examining the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this compound, transitions would likely include n → π* and π → π* types, characteristic of heteroaromatic systems containing nitro groups. The strong electron-withdrawing nature of the nitro group and the halogens is expected to significantly influence the HOMO-LUMO energy gap and the resulting absorption spectrum.

Table 2: Calculated Electronic Transitions for this compound (Note: The following table is a template. Specific calculated data for this molecule is not available in the reviewed literature.)

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S₀ → S₁ | Data not available in literature | Data not available in literature | Data not available in literature |

| S₀ → S₂ | Data not available in literature | Data not available in literature | Data not available in literature |

Prediction of Reaction Regioselectivity and Activation Barriers

Computational chemistry can predict the most likely sites for chemical reactions, such as nucleophilic aromatic substitution (SNAr), a common reaction for electron-deficient pyridine rings. For this compound, the pyridine ring is activated by the strongly electron-withdrawing nitro group and, to a lesser extent, by the halogens.

Theoretical studies on related 3-nitropyridines have shown that the nitro group itself can act as a leaving group, competing with halogens, depending on the reaction conditions and the nature of the nucleophile. To predict the regioselectivity of a reaction, one would calculate the activation energy barriers for nucleophilic attack at each possible position (e.g., C2-Br, C4-Br, and C3-NO₂). The reaction pathway with the lowest activation barrier would be the most kinetically favored.

The Hammett equation provides a powerful tool for quantifying the effect of substituents on the reaction rates and equilibria of aromatic systems. A Hammett plot correlates the logarithm of the reaction rate constants (log k) or equilibrium constants (log K) for a series of substituted derivatives against the appropriate Hammett substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides insight into the charge development in the transition state of the rate-determining step.

For a reaction involving this compound, such as its pyridinolysis with various substituted pyridines, a Hammett plot could be constructed. A positive ρ value would indicate the buildup of negative charge (or loss of positive charge) at the reaction center in the transition state. Nonlinearities in Hammett plots can be particularly informative, often suggesting a change in the rate-determining step or a change in the reaction mechanism across the series of substituents. While no specific Hammett analysis for this compound exists, studies on the pyridinolysis of other activated esters and pyridines demonstrate the utility of this approach in mechanistic analysis.

Non-Linear Optical (NLO) Property Assessment and Theoretical Analysis

Molecules with significant charge asymmetry, often found in "push-pull" systems with electron-donating and electron-withdrawing groups, can exhibit non-linear optical (NLO) properties. These properties are critical for applications in optoelectronics and photonics. The key parameter for second-order NLO materials is the first hyperpolarizability (β).

Theoretical calculations using DFT are widely employed to predict the NLO properties of molecules. By applying an external electric field in the calculations, one can determine the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) tensors. The presence of the electron-withdrawing nitro and halogen groups on the pyridine ring suggests that this compound could possess NLO activity. Theoretical studies on other nitro-containing aromatic compounds have shown that the magnitude of the first hyperpolarizability is strongly linked to intramolecular charge transfer.

Table 3: Calculated Non-Linear Optical Properties for this compound (Note: The following table is a template. Specific calculated data for this molecule is not available in the reviewed literature.)

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | Data not available in literature | Debye |

| Mean Polarizability (α) | Data not available in literature | esu |

Research Applications and Derivatives of 2,4 Dibromo 5 Fluoro 3 Nitropyridine

Building Block in Medicinal Chemistry

2,4-Dibromo-5-fluoro-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry. innospk.com Its structure, featuring two bromine atoms, a fluorine atom, and a nitro group on a pyridine (B92270) core, provides multiple reactive sites for chemical modification. innospk.comchemicalbook.com This allows chemists to strategically introduce various functional groups to construct complex molecular architectures for therapeutic purposes. innospk.compipzine-chem.com The presence of fluorine is particularly advantageous in drug design, as it can enhance metabolic stability and bioavailability. innospk.com

The unique arrangement of reactive groups on the this compound molecule makes it a valuable precursor for creating novel pharmaceutical scaffolds. innospk.compipzine-chem.com Scaffolds are core molecular frameworks upon which new drugs are built. The pyridine unit itself is considered a "privileged scaffold" in drug discovery, appearing in numerous natural and synthetic compounds with diverse biological activities. nih.gov

Chemists can exploit the reactivity of the bromine and nitro groups to build more complex heterocyclic systems. For instance, derivatives of this compound can be used to synthesize pyrido[2,3-d]pyrimidine (B1209978) structures, which are known to form the core of various kinase inhibitors. researchgate.net The strategic placement of the fluoro, bromo, and nitro groups allows for sequential and site-selective reactions, enabling the construction of diverse compound libraries for screening and lead optimization in drug development programs.

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.govnih.gov Consequently, kinase inhibitors are a major focus of modern drug discovery. This compound serves as a key starting material for the synthesis of various potent kinase inhibitors.

EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a well-established target in oncology. nih.govmdpi.com The fluorinated pyridine core is a common feature in many EGFR inhibitors. nih.govdovepress.comnih.gov For example, compounds derived from similar structures have led to the development of dianilinopyrimidines and pyrido[2,3-d]pyrimidines that show potent inhibitory activity against both wild-type and mutant forms of EGFR. researchgate.netnih.gov One study reported that a pyrido[2,3-d]pyrimidine derivative, synthesized from related precursors, demonstrated robust inhibition against a range of kinases. researchgate.net

CDK2 and CDK9 Inhibitors: Cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, are involved in cell cycle control and gene transcription, making them attractive targets for cancer and antiviral therapies. nih.govnih.gov Novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been designed and synthesized as potent dual inhibitors of CDK2 and CDK9. nih.govnih.govrsc.org Research has shown a strong correlation between the cytotoxicity of these compounds against tumor cell lines and their inhibitory activity against these two kinases. nih.gov The synthetic strategies for these molecules often rely on fluorinated pyrimidine (B1678525) precursors that can be accessed from starting materials like this compound.

AKT Inhibitors: AKT (also known as Protein Kinase B) is a central kinase in the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival. nih.govnih.gov This pathway is one of the most frequently dysregulated in human cancers, making AKT a prime therapeutic target. nih.govnih.gov Small-molecule inhibitors targeting AKT are in various stages of clinical development, and the synthesis of these complex molecules often involves versatile heterocyclic building blocks. nih.gov The structural motifs present in this compound are suitable for elaboration into scaffolds targeting the ATP-binding site of AKT.

Table 1: Kinase Inhibitor Classes and Related Research Findings

| Kinase Target | Related Compound Class | Research Finding | Citations |

|---|---|---|---|

| EGFR | Pyrido[2,3-d]pyrimidines | Derivatives demonstrated robust inhibitory activity against a range of kinases. | researchgate.net |

| EGFR | Dianilinopyrimidines | Compound 4c showed higher anti-tumor activity against A549, PC-3, and HepG2 cells than Gefitinib. | nih.gov |

| CDK2/CDK9 | 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamines | Compounds identified with potent dual inhibitory activity and cytotoxicity against tumor cells. | nih.govnih.gov |

| AKT | Small-molecule inhibitors | Numerous inhibitors targeting the PI3K/AKT pathway are in clinical development for cancer treatment. | nih.govnih.gov |

The structural motifs derived from this compound are also being explored for the development of new antimicrobial agents. The pyridine ring is a component of many bioactive compounds, and its functionalization can lead to molecules with antibacterial or antifungal properties. While specific examples directly originating from this exact starting material are not detailed in the provided research, the general applicability of functionalized pyridines in creating anti-HIV agents (through CDK9 inhibition) and other antimicrobials is an active area of research. nih.govnih.gov The ability to generate diverse chemical libraries from this building block makes it a valuable tool in screening for new antimicrobial leads.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and drug development. nih.gov It relies on radiotracers labeled with positron-emitting isotopes, with Fluorine-18 (¹⁸F) being the most widely used due to its ideal half-life and imaging characteristics. nih.gov

The presence of a fluorine atom in this compound makes it and its derivatives prime candidates for the development of ¹⁸F-labeled radiopharmaceuticals. The introduction of ¹⁸F into a molecule allows for the in-vivo tracking of its biodistribution and target engagement. nih.govnih.gov Synthetic strategies often involve the late-stage introduction of ¹⁸F via nucleophilic substitution, displacing a leaving group on a precursor molecule. The dibromo-nitropyridine structure offers multiple handles to design precursors for such labeling reactions, enabling the potential creation of novel PET imaging agents for oncology and other disease areas. nih.govnih.gov

Intermediates in Agrochemical Research and Development

The utility of this compound extends beyond medicine into the field of agrochemical research. It serves as an important intermediate for synthesizing modern crop protection agents. pipzine-chem.com

The development of high-efficiency, low-toxicity, and environmentally friendly agrochemicals is a major goal in agricultural science. pipzine-chem.com this compound provides a key chemical starting point for creating new active ingredients with desirable properties. pipzine-chem.com

Herbicides: Pyridine-based structures are found in numerous commercial herbicides. For example, 2-picolinic acid herbicides are a significant class of synthetic auxin herbicides known for their effectiveness against broadleaf weeds. nih.gov The trifluoromethylpyridine (TFMP) moiety is another key structural motif in over 20 commercial agrochemicals. nih.gov The synthesis of these complex molecules often starts from highly functionalized pyridine intermediates. nih.govnih.gov For instance, analogues of the herbicide bromoxynil (B128292) have been synthesized from substituted pyridines, with some showing greater potency than the original compound. nih.gov

Pesticides and Insecticides: The unique chemical properties of this compound allow for its derivatization into products with potent insecticidal or pesticidal activity. pipzine-chem.com The structure can be modified to interact specifically with biological targets in pests, enhancing selectivity and reducing harm to non-target organisms. pipzine-chem.com For example, non-ester pyrethroid compounds, which are useful as pesticides, can be synthesized using fluorinated phenyl intermediates derived from related bromo-fluoro precursors. google.com

Table 2: Agrochemical Applications and Related Compound Classes

| Agrochemical Type | Related Compound Class / Precursor | Significance | Citations |

|---|---|---|---|

| Herbicides | 2-Picolinic Acids / Pyridine Carboxylates | Important class of synthetic auxin herbicides used against broadleaf weeds. | nih.gov |

| Herbicides | Trifluoromethylpyridines (TFMP) | Structural motif present in over 20 commercial agrochemicals. | nih.gov |

| Herbicides | Pyridine analogues of Bromoxynil | Some analogues show enhanced herbicidal potency and ability to control resistant weeds. | nih.gov |

| Pesticides | Non-ester Pyrethroids | Synthesized using fluorinated intermediates. | google.com |

Influence of Substituents on Agrochemical Efficacy and Metabolic Stability

The strategic modification of the this compound scaffold is crucial in the development of novel agrochemicals. The nature and position of substituents play a pivotal role in determining a compound's efficacy against target pests and its metabolic fate in the environment and non-target organisms.

Research into derivatives of this pyridine has shown that the introduction of varied substituents can significantly modulate herbicidal and insecticidal activity. For instance, the displacement of one of the bromine atoms with anilines or other nucleophiles can lead to compounds with potent herbicidal properties. The electronic and steric properties of the substituent on the aniline (B41778) ring, in turn, fine-tune the efficacy and crop selectivity.

Role in Materials Science and Specialty Chemicals

The unique electronic and structural characteristics of this compound make it a valuable precursor in materials science and the synthesis of specialty chemicals.

Ligand Design in Organometallic and Coordination Chemistry

The pyridine nitrogen atom and the potential for substitution of its halogen atoms make this compound and its derivatives attractive for use as ligands in organometallic and coordination chemistry. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the electron density on the pyridine ring and the coordinating nitrogen atom. This modulation of electronic properties is crucial for tuning the catalytic activity and stability of the resulting metal complexes.

Derivatives where one or more bromine atoms are replaced by other coordinating groups can lead to mono- or bidentate ligands. These ligands can then be used to form complexes with various transition metals, finding potential applications in catalysis, photoluminescent materials, and as sensors.

Precursors for Advanced Heterocyclic Systems

This compound serves as a key starting material for the synthesis of more complex, fused heterocyclic systems. The reactivity of the bromine atoms allows for sequential and regioselective substitution reactions, paving the way for the construction of bicyclic and tricyclic scaffolds. These advanced heterocyclic systems are of interest in medicinal chemistry and materials science due to their unique three-dimensional structures and electronic properties. For example, intramolecular cyclization reactions of suitably substituted derivatives can lead to the formation of pyridopyrazines or other fused nitrogen-containing heterocycles.

Structure-Activity Relationship (SAR) Studies of Analogues and Derivatives

The systematic study of how structural modifications affect the biological activity and chemical reactivity of this compound and its derivatives is fundamental to rational drug and agrochemical design.

Impact of Halogen and Nitro Group Position on Reactivity and Biological Activity

The specific arrangement of the halogen and nitro substituents on the pyridine ring is a critical determinant of the molecule's reactivity and biological profile. The positions of these electron-withdrawing groups dictate the sites most susceptible to nucleophilic aromatic substitution. For instance, the bromine atom at the 4-position is generally more labile than the one at the 2-position due to the combined activating effect of the nitro group at the 3-position and the pyridine nitrogen.

The relative positions of these groups also profoundly impact the compound's interaction with biological targets. Variations in the substitution pattern can alter the molecule's shape, dipole moment, and ability to form hydrogen bonds, all of which are crucial for binding to enzyme active sites or receptors.

Analogues with Modified Electronic Properties (e.g., Amino-substituted Pyridines)

Replacing the strongly electron-withdrawing nitro group or halogen atoms with electron-donating groups, such as amino or alkoxy groups, drastically alters the electronic properties of the pyridine ring. This transformation can switch the molecule's reactivity profile and modulate its biological activity.

For example, the reduction of the nitro group to an amino group introduces a potent electron-donating group, which increases the electron density of the pyridine ring. This change can enhance the coordinating ability of the pyridine nitrogen and alter the molecule's biological target profile. Amino-substituted derivatives have been explored for their potential in medicinal chemistry, where the amino group can act as a key pharmacophoric feature or a handle for further functionalization.

Steric Effects in Chemical Transformations and Applications

The spatial arrangement of atoms within the this compound molecule plays a critical role in dictating its reactivity and the feasibility of synthesizing its derivatives. The bulky bromine atoms at positions 2 and 4, flanking the nitro group at position 3, create significant steric hindrance. This steric congestion influences the approach of incoming reagents and can determine the regioselectivity of chemical reactions.

The presence of multiple substituents on the pyridine ring, particularly the two large bromine atoms and the adjacent nitro group, creates a crowded environment. This steric hindrance can impede or even prevent certain reactions that would otherwise be expected based on electronic effects alone. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the accessibility of the electrophilic carbon centers is a key determinant of the reaction's success.

The table below outlines the key substituents of this compound and their respective contributions to the steric environment of the molecule.

Table 1: Substituent Effects on the Steric Environment of this compound

| Substituent | Position | van der Waals Radius (Å) | Expected Steric Influence |

| Bromine | 2 | 1.85 | High |

| Nitro (NO₂) | 3 | - | Moderate to High |

| Bromine | 4 | 1.85 | High |

| Fluorine | 5 | 1.47 | Low to Moderate |

In chemical transformations, particularly those involving the synthesis of fused heterocyclic systems, the steric profile of this compound is a major consideration. The formation of new rings often requires the pyridine derivative to adopt specific conformations that may be disfavored due to steric clashes between its substituents and the incoming reactants.

For example, in the synthesis of pyrido[2,3-b]pyrazines, which are of interest for their potential as kinase inhibitors, the starting substituted 2-aminopyridine's steric properties can influence the cyclization step. nih.gov While direct studies on this compound in this context are not prevalent, the general principles of steric hindrance in pyridine chemistry suggest that the bulky bromine and nitro groups would significantly affect the reaction's outcome.

The regioselectivity of nucleophilic substitution reactions on the pyridine ring is also heavily influenced by steric factors. In polysubstituted pyridines, a nucleophile will preferentially attack the less sterically hindered position. For this compound, while the nitro group at C3 strongly activates the ring for nucleophilic attack, the adjacent bromine atoms at C2 and C4 create a sterically crowded environment. This can lead to selective substitution at one of the bromine positions over the other, depending on the size of the nucleophile and the specific reaction conditions.

The following table summarizes the potential impact of steric hindrance on different types of chemical transformations involving this compound.

Table 2: Predicted Influence of Steric Effects on Reactions of this compound

| Reaction Type | Potential Steric Influence | Expected Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | The bulky bromine atoms at C2 and C4, along with the nitro group at C3, can hinder the approach of large nucleophiles. | Regioselectivity may be controlled by steric factors, favoring substitution at the less hindered bromo position. Reaction rates may be slower with bulky nucleophiles. |

| Synthesis of Fused Heterocycles | Steric clashes between the pyridine substituents and the reactants can prevent or slow down cyclization reactions. | The yield and feasibility of forming certain fused ring systems, such as pyrido[2,3-b]pyrazines, could be limited. nih.gov |

| Metal-Catalyzed Cross-Coupling | The ortho-substituents (Br at C2 and C4, NO₂ at C3) can interfere with the coordination of the metal catalyst to the pyridine nitrogen or the halogen atoms. | The efficiency of coupling reactions may be reduced, requiring specific catalyst systems designed to overcome steric hindrance. |

While the electronic effects of the nitro and fluoro groups are crucial for the reactivity of this compound, a comprehensive understanding of its chemical behavior and the successful design of synthetic routes to its derivatives necessitate a thorough consideration of the steric landscape imposed by its substituents.

Analytical and Characterization Methodologies for 2,4 Dibromo 5 Fluoro 3 Nitropyridine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2,4-Dibromo-5-fluoro-3-nitropyridine by probing the interactions of the molecule with electromagnetic radiation.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, detailed information about the molecular framework can be obtained.

¹H NMR Spectroscopy : Due to the substitution pattern of the pyridine (B92270) ring in this compound, there is only one hydrogen atom attached to the ring at the 6-position. This would result in a single signal in the ¹H NMR spectrum. The chemical shift of this proton is expected to be in the downfield region, typically between 8.0 and 9.0 ppm, due to the deshielding effects of the electronegative nitrogen atom and the electron-withdrawing nitro and bromo substituents. libretexts.orgchemistrysteps.comlibretexts.org The signal may appear as a doublet due to coupling with the adjacent fluorine atom.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, one for each carbon atom in the pyridine ring. The chemical shifts are influenced by the attached substituents. acs.orgmdpi.com Carbons bonded to bromine (C2 and C4) would show shifts in the range of 110-130 ppm. The carbon attached to the fluorine (C5) would exhibit a large C-F coupling constant and a chemical shift around 140-160 ppm. The carbon bearing the nitro group (C3) would be significantly deshielded, appearing further downfield. The carbon adjacent to the nitrogen (C6) would also be in the downfield region, typically around 150 ppm. researchgate.netchemicalbook.com

¹⁹F NMR Spectroscopy : As a fluorinated organic compound, ¹⁹F NMR spectroscopy is an invaluable tool for characterization. thermofisher.com The presence of a single fluorine atom in this compound would result in a single resonance in the ¹⁹F NMR spectrum. nih.gov The chemical shift of fluorine is highly sensitive to its electronic environment. researchgate.net For fluoroaromatic compounds, the chemical shifts can vary over a wide range. researchgate.netazom.comwikipedia.org The fluorine at the 5-position would likely exhibit a chemical shift in the range of -100 to -140 ppm. The signal would be split into a doublet due to coupling with the proton at the 6-position.

Illustrative NMR Data for this compound

| Technique | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| ¹H NMR | H-6 | 8.5 - 9.0 | Doublet (d) | J(H-F) = 2-4 |

| ¹³C NMR | C-2 | 115 - 125 | Singlet | - |

| C-3 | 145 - 155 | Singlet | - | |

| C-4 | 110 - 120 | Singlet | - | |

| C-5 | 150 - 160 | Doublet | J(C-F) = 240-260 | |

| C-6 | 148 - 158 | Doublet | J(C-F) = 15-25 | |

| ¹⁹F NMR | F-5 | -110 to -130 | Doublet (d) | J(F-H) = 2-4 |

Note: The data in this table is illustrative and represents expected values based on the analysis of similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes.